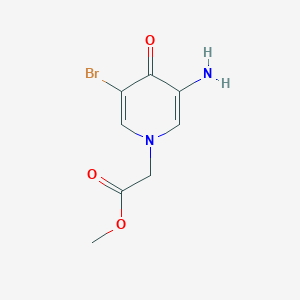
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with amino, bromo, and oxo groups, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent. The reaction mixture is then subjected to suitable processing steps such as filtration and washing to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced, are used under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like amino and bromo may facilitate binding to active sites or influence the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Shares similar structural features but differs in the position and nature of substituents.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities
Uniqueness
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H9BrN2O3 |
|---|---|
Peso molecular |
261.07 g/mol |
Nombre IUPAC |
methyl 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-2-5(9)8(13)6(10)3-11/h2-3H,4,10H2,1H3 |
Clave InChI |
VWSNFPYAUMKXMW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C=C(C(=O)C(=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15239698.png)
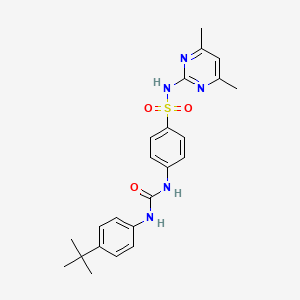

![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)

![5-Methyl-1-[(oxan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239725.png)

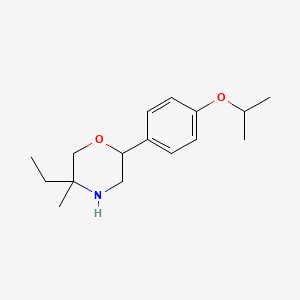

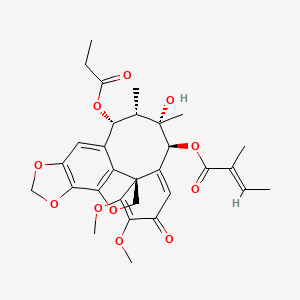
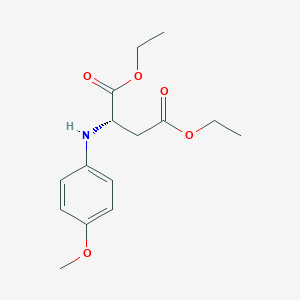
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)

![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
